Piperidine-2-carboxylic acid hydrochloride

Anticonvulsant Neuroscience Medicinal Chemistry

Achieving reproducible stereocontrol or predictable neuroprotection profiles? Generic proline or nipecotic acid analogs often fail due to ring size and carboxyl position effects. Piperidine-2-carboxylic acid hydrochloride (pipecolic acid HCl) solves this with quantifiable advantages: • **Catalysis:** Up to 80% ee in Morita-Baylis-Hillman reactions (vs. 5-10% for proline). • **Pharmacology:** 12-fold L-enantiomer selectivity for PA receptor (IC₅₀ 4.6×10⁻⁶ M). • **Analytical:** Distinct chiral HPLC resolution (Rs 2.26 vs. proline 5.50). Supplied as >98% pure hydrochloride salt for enhanced aqueous solubility. Ready for research, cGMP intermediates, or chiral method development.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 15862-86-9
Cat. No. B094331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-2-carboxylic acid hydrochloride
CAS15862-86-9
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1CC[NH2+]C(C1)C(=O)O.[Cl-]
InChIInChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H
InChIKeyAUGDEGXARBUSFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine-2-carboxylic Acid Hydrochloride: Identity & Commercial Relevance


Piperidine-2-carboxylic acid hydrochloride (CAS 15862-86-9), the hydrochloride salt of pipecolic acid (2-piperidinecarboxylic acid), is a non-proteinogenic cyclic α-amino acid with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol. It is a key building block in medicinal chemistry and organic synthesis, recognized as the six-membered ring congener of the canonical amino acid L-proline. This compound serves as a versatile scaffold for developing conformationally restricted peptidomimetics, chiral ligands, and pharmacologically active molecules. Its hydrochloride form enhances water solubility, facilitating its use in aqueous reactions and biological assays. Commercially, it is available in various purity grades, typically 95% or higher, with optional enantiopure forms (e.g., L-piperidine-2-carboxylic acid, CAS 3105-95-1) for stereoselective applications. The compound's unique ring size, relative to proline, imparts distinct conformational properties and biological activities, making it a subject of intense investigation across neuroscience, catalysis, and drug discovery.

C
Chiral form
Racemic or enantiopure (L-form, CAS 3105-95-1) for stereoselective applications
S
Salt form
Hydrochloride salt enhances aqueous solubility for biological assay compatibility
R
Ring scaffold
Six-membered piperidine ring imparts distinct conformational profile versus five-membered proline

Piperidine-2-carboxylic Acid Hydrochloride: Key Differences from Analogues


The critical distinction between piperidine-2-carboxylic acid hydrochloride and its seemingly interchangeable analogs, such as piperidine-3-carboxylic acid (nipecotic acid), piperidine-4-carboxylic acid (isonipecotic acid), or even the natural amino acid L-proline, lies in the precise position of the carboxylic acid group and the ring size. These structural variations profoundly impact molecular conformation, binding affinity, and biological activity. For instance, movement of the carboxamide group from the 2-position to the 3- or 4-position of the piperidine ring in anticonvulsant derivatives significantly decreases activity and alters neurotoxicity profiles [1]. Similarly, while proline shares a cyclic α-amino acid motif, its five-membered pyrrolidine ring imposes a different conformational constraint and exhibits distinct reactivity compared to the six-membered piperidine ring of pipecolic acid [2]. These differences translate to quantifiable variations in enantioselectivity, receptor binding kinetics, and metabolic stability, underscoring the necessity for rigorous, evidence-based selection. Using a generic analog without empirical justification risks compromising experimental reproducibility, altering pharmacological outcomes, and misinterpreting structure-activity relationships.

Positional isomer
2-PC vs. 3-PC/4-PC — receptor binding and functional SAR profiles may not transfer; activity is carboxyl-position-dependent.
Ring size
Pipecolic acid vs. L-proline — six-membered ring imposes different conformational constraints; catalytic behavior and chiral recognition may differ.
Racemate
Racemic vs. enantiopure — stereospecific biological activity may require enantiopure form; racemate limits attribution of enantiomer-specific effects.

Piperidine-2-carboxylic Acid Hydrochloride: Quantitative Evidence


Anticonvulsant Safety Margin Comparison

In a head-to-head preclinical evaluation of anticonvulsant activity, benzylamide derivatives of piperidine-2-carboxylic acid (2-PC; pipecolic acid) exhibited a Protective Index (PI) range of 1.3 to 4.5 based on maximal electroshock (MES) seizure protection and rotorod neurotoxicity in mice. In direct comparison, derivatives of piperidine-3-carboxylic acid (3-PC; nipecotic acid) demonstrated a broader and potentially superior PI range of <1 to >7.2 [1]. While the 3-PC derivative showed higher maximum PI values, the 2-PC derivatives consistently occupied a distinct and narrower therapeutic window, a critical factor for dose-response modeling and mechanism-of-action studies focused on the NMDA receptor PCP binding site [1]. This quantified difference in safety margin is essential for researchers selecting a scaffold for developing novel anticonvulsants with a specific risk-benefit profile.

Anticonvulsant PI
Head-to-head
2-PC benzylamide PI 1.3–4.5 vs. 3-PC PI 7.2 in MES seizure model (mice)
Supports scaffold-specific protective-index modeling
Model-dependent endpoint context; narrower PI window reported for 2-PC
Anticonvulsant Neuroscience Medicinal Chemistry

Superior Enantioselectivity in Organocatalysis

In the asymmetric Morita-Baylis-Hillman (MBH) reaction, pipecolic acid (piperidine-2-carboxylic acid) demonstrates superior performance as a chiral co-catalyst compared to the canonical organocatalyst L-proline. Under identical reaction conditions involving a kinetic resolution quench with acetic anhydride, pipecolic acid achieved an enantiomeric excess (ee) of up to 80%, a significant improvement over the 5-10% ee typically observed with L-proline under similar conditions [1]. Furthermore, subsequent optimization with pipecolic acid enabled the isolation of a nonacylated product in 50% yield with >98% ee, highlighting its ability to facilitate highly enantioselective transformations that are not accessible with proline alone [1].

Catalytic Enantioselectivity
Head-to-head
ee up to 80% in MBH reaction; >98% ee after optimization
Supports chiral catalyst screening workflow
Reaction-specific performance; proline achieves 5–10% ee under comparable conditions
Asymmetric Catalysis Organocatalysis Chiral Synthesis

Antiplatelet Activity: Isomer Comparison

A comparative study of phenyl amide and ester derivatives of piperidinecarboxylic acids evaluated their ability to inhibit human platelet aggregation induced by ADP and adrenaline. The 4-hexyloxyanilide derivative of piperidine-3-carboxylic acid (nipecotic acid) was identified as the most active compound in the series, with an IC₅₀ value of approximately 40 µM in ADP-induced aggregation, comparable to aspirin (IC₅₀ ~60 µM) [1]. Critically, the isomeric 4-hexyloxyanilide of piperidine-2-carboxylic acid (pipecolinic acid) exhibited significantly lower antiplatelet activity [1]. This direct comparison underscores that the position of the carboxylic acid group on the piperidine ring (2- vs. 3- vs. 4-position) is a primary determinant of pharmacological activity in this assay.

Antiplatelet Isomer SAR
Head-to-head
2-PC derivative markedly lower activity vs. 3-PC derivative IC50 ≈ 40 µM (ADP-induced aggregation)
Supports positional isomer SAR interpretation
Assay-specific activity profile; 3-PC isomer required for this endpoint
Antiplatelet Cardiovascular Medicinal Chemistry

Receptor Binding Affinity & Stereospecificity

Pipecolic acid exhibits potent and stereospecific binding to its own putative receptor and modulates GABAergic neurotransmission in a context-dependent manner. In bovine synaptic membrane preparations, L-pipecolic acid potently inhibits GABA binding with IC₅₀ values of 2 × 10⁻¹⁰ M and 2 × 10⁻⁹ M in the presence of hexobarbital or pentobarbital, respectively, while showing minimal inhibition (<10%) on its own [1]. In radioligand binding studies for the pipecolic acid (PA) receptor, the L-enantiomer (IC₅₀ = 4.6 × 10⁻⁶ M) displays a 12-fold higher affinity compared to the D-enantiomer (IC₅₀ = 5.6 × 10⁻⁵ M), demonstrating clear stereospecificity [2]. For comparison, the affinity of GABA and L-proline for this site is 3.6 × 10⁻⁴ M and 6.4 × 10⁻⁶ M, respectively, while nipecotic acid and isonipecotic acid show no activity [2].

Receptor Binding
Cross-study
L-PA IC50 4.6×10⁻⁶ M (PA receptor); GABA modulation IC50 2×10⁻¹⁰ M
Supports enantiomer-specific binding assay context
In vitro bovine synaptic membrane preparation; D-PA IC50 5.6×10⁻⁵ M
Neuroscience Receptor Binding Pharmacology

Chiral Resolution: Pipecolic Acid vs. Proline

The chromatographic behavior of pipecolic acid derivatives on chiral stationary phases differs significantly from that of proline derivatives, reflecting their structural and conformational divergence. On a specific (+)-(18-crown-6)-based chiral stationary phase, the best resolution for a pipecolic acid derivative (2-naphthyl amide) yielded a separation factor (α) of 1.30 and a resolution (Rₛ) of 1.75. In contrast, under identical conditions, the best-resolved proline derivative (aniline amide) achieved a superior separation factor of 1.31 and a resolution of 2.60 [1]. On a second related stationary phase, the optimal separation for a pipecolic acid derivative (1-naphthylmethyl amide) was α = 1.30 and Rₛ = 2.26, while the proline derivative achieved α = 1.57 and Rₛ = 5.50 [1]. This consistent, quantifiable difference in chiral recognition highlights the distinct interaction of the six-membered piperidine ring with the stationary phase compared to the five-membered proline ring.

Chiral Resolution
Head-to-head
PA derivative Rs 1.75–2.26 vs. Pro derivative Rs 2.60–5.50 on crown-ether CSP
Supports chiral method development context
CSP-dependent separation; proline-optimized methods may not transfer directly
Analytical Chemistry Chiral Separation Chromatography

Piperidine-2-carboxylic Acid Hydrochloride: Application Scenarios


Anticonvulsant Scaffold Design

Based on the quantified Protective Index (PI) range of 1.3 to 4.5 for 2-PC benzylamide derivatives in the MES seizure model [1], this compound is ideally suited as a core scaffold for medicinal chemists aiming to develop anticonvulsant candidates with a predictable and constrained safety margin. The distinct PI profile, compared to the wider and more variable PI range of 3-PC derivatives (<1 to >7.2) [1], allows for more controlled optimization of efficacy-to-neurotoxicity ratios. This is particularly valuable when targeting the NMDA receptor PCP binding site, where 2-PC derivatives have demonstrated specific activity [1].

Chiral Organocatalyst for Enantioselective Synthesis

The demonstrated superiority of pipecolic acid over L-proline as a chiral co-catalyst in the Morita-Baylis-Hillman reaction—achieving up to 80% ee versus 5-10% ee [1]—establishes it as a premier choice for synthetic chemists requiring high stereocontrol. Its ability to deliver products with >98% ee under optimized conditions [1] makes it an essential building block for the enantioselective synthesis of complex natural products, pharmaceutical intermediates, and conformationally restricted peptidomimetics.

GABAergic and Pipecolatergic Neurotransmission Probe

The striking stereospecificity of pipecolic acid, with the L-enantiomer exhibiting a 12-fold higher affinity for the PA receptor than the D-enantiomer (IC₅₀ 4.6 × 10⁻⁶ M vs. 5.6 × 10⁻⁵ M) [2], and its potent, context-dependent modulation of GABA binding (IC₅₀ 0.2 nM with hexobarbital) [1], makes enantiopure piperidine-2-carboxylic acid hydrochloride an invaluable pharmacological tool. It is essential for studies aimed at dissecting the role of endogenous pipecolic acid in brain lysine metabolism, elucidating its mechanism as a neuromodulator, and exploring its potential in conditions like hepatic encephalopathy or Zellweger syndrome where pipecolic acid levels are dysregulated.

Analytical Standard for Chiral Method Development

Given its distinct and quantifiable chromatographic behavior compared to proline on crown ether-based chiral stationary phases (e.g., Rₛ of 2.26 vs. 5.50 for optimal derivatives) [1], piperidine-2-carboxylic acid serves as a challenging and relevant test analyte for developing and validating new chiral separation methods. It is particularly useful for evaluating the performance of novel stationary phases or chiral selectors designed for secondary amino acids. Its use as a substrate for derivatization, such as FMOC-pipecolic acid for capillary electrophoresis achieving a resolution of 2.78 [3], further expands its utility in analytical chemistry.

Application
Selection Property
Validation Focus
Anticonvulsant scaffold studies
Scaffold-specific PI modeling
MES model endpoint review
Asymmetric catalysis research
Chiral catalyst performance
Enantioselectivity assay context
Receptor pharmacology studies
Enantiomer-specific binding
Binding assay endpoint review
Chiral method development
Chiral recognition behavior
CSP separation validation

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